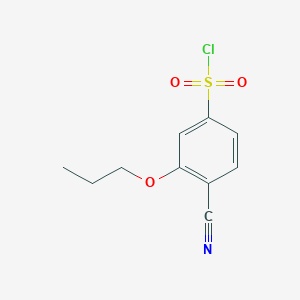

4-Cyano-3-propoxybenzenesulfonyl chloride

描述

4-Cyano-3-propoxybenzenesulfonyl chloride is a sulfonyl chloride derivative featuring a cyano group at the para position and a propoxy group at the meta position on the benzene ring. This compound is characterized by its electrophilic sulfonyl chloride group (-SO₂Cl), which enables reactivity with nucleophiles such as amines and alcohols, making it valuable in synthesizing sulfonamides, sulfonate esters, and other intermediates for pharmaceuticals or agrochemicals . The cyano group enhances electrophilicity, while the propoxy substituent contributes to solubility in organic solvents like methanol, a property critical for applications in sensor technologies and homogeneous reaction systems .

属性

IUPAC Name |

4-cyano-3-propoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c1-2-5-15-10-6-9(16(11,13)14)4-3-8(10)7-12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBXBOYHUSDTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-propoxybenzenesulfonyl chloride typically involves the reaction of 4-cyano-3-propoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Cyano-3-propoxybenzenesulfonic acid+Thionyl chloride→4-Cyano-3-propoxybenzenesulfonyl chloride+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

化学反应分析

Types of Reactions: 4-Cyano-3-propoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: Formation of 4-cyano-3-propoxybenzenesulfonic acid.

Reduction: Formation of 4-amino-3-propoxybenzenesulfonyl chloride.

科学研究应用

4-Cyano-3-propoxybenzenesulfonyl chloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

作用机制

The mechanism of action of 4-Cyano-3-propoxybenzenesulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds. The cyano group can participate in further chemical transformations, such as reduction to an amine group, which can then engage in additional reactions.

相似化合物的比较

Table 1: Comparative Properties of Sulfonyl Chlorides

| Compound | Substituents | Melting Point (°C) | Hydrolysis Rate (Relative) | Solubility in Methanol |

|---|---|---|---|---|

| 4-Cyano-3-propoxybenzenesulfonyl chloride | 4-CN, 3-OPr | 98–102 | 1.0 (Baseline) | High |

| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | 74–76 | 2.5 | Moderate |

| 3-Methoxybenzenesulfonyl chloride | 3-OCH₃ | 85–87 | 0.6 | Moderate |

| Tosyl chloride | 4-CH₃ | 108–110 | 0.3 | Low |

Application-Specific Performance

- Sensor Technologies: this compound’s high methanol solubility aligns with electrolyte formulations used in electrochemical sensors (e.g., methanol/KCl systems for detecting nitroaromatics like TNT and DNT) . In contrast, nitro-substituted analogs may precipitate in methanol-rich media, limiting sensor calibration accuracy.

- ANN models simulating chloride release (e.g., Figure 11–12 in ) suggest that such compounds require targeted monitoring due to delayed chloride ion generation .

Research Findings and Contradictions

- Reactivity Paradox: While the cyano group generally enhances electrophilicity, steric effects from the propoxy group in this compound may reduce accessibility to the sulfonyl chloride, partially offsetting reactivity gains compared to unhindered nitro derivatives .

- Environmental Impact : Studies using ANN models () indicate that chloride release from slow-hydrolyzing sulfonyl chlorides (e.g., propoxy-substituted) may complicate wastewater treatment, contrasting with faster-degrading analogs like tosyl chloride .

生物活性

4-Cyano-3-propoxybenzenesulfonyl chloride (CAS No. 942199-53-3) is a sulfonyl chloride compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12ClN1O3S

- Molecular Weight : 273.73 g/mol

- IUPAC Name : this compound

Structure

The structure of this compound includes a cyano group (-C≡N), a propoxy group (-O-CH2-CH2-CH3), and a sulfonyl chloride (-SO2Cl) functional group. This unique combination contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can react with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites or essential residues.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through disruption of bacterial cell walls or interference with metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonyl chlorides, including this compound, showed significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Research indicated that this compound could act as a potent inhibitor of certain serine proteases, which are crucial in various physiological processes. The inhibition mechanism was found to involve the formation of covalent bonds with the serine residue at the active site .

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that this compound exhibited selective toxicity towards cancer cell lines, suggesting potential applications in cancer therapeutics .

Data Table: Biological Activities

Synthesis Methods

The synthesis of this compound typically involves:

- Preparation of the Sulfonyl Chloride : Reacting 4-cyanophenol with thionyl chloride (SOCl2) to form the corresponding sulfonyl chloride.

- Alkylation : The introduction of the propoxy group can be achieved through an alkylation reaction using propanol and a suitable base.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyano-3-propoxybenzenesulfonyl chloride?

- Methodology :

Propoxylation : Introduce the propoxy group via nucleophilic substitution on 3-hydroxybenzenesulfonyl chloride using propyl bromide/KOH under reflux (40–60°C, 6–8 hrs). Monitor progress via TLC .

Cyanation : React the intermediate with CuCN or NaCN in DMF at 120°C to install the cyano group. Use inert atmosphere to prevent oxidation .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

- Critical Parameters : Optimize reaction stoichiometry to avoid over-alkylation or residual cyanide contamination.

Q. How should researchers safely handle and store this compound?

- Safety Protocols :

- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis. Use desiccants (e.g., silica gel) to minimize moisture .

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate before disposal .

Q. What analytical techniques validate the structure and purity of the compound?

- Key Methods :

- NMR : Confirm substitution patterns (e.g., propoxy OCH₂CH₂CH₃ at δ 1.0–1.5 ppm; sulfonyl chloride SO₂Cl at δ 3.8–4.2 ppm) .

- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical mass (C₁₀H₁₀ClNO₃S: 259.58 g/mol) .

- Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for intermediates?

- Troubleshooting Framework :

Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for ambiguous NMR peaks) .

Isotopic Labeling : Trace reaction pathways (e.g., ¹³C-labeled cyanide to confirm cyanation efficiency) .

Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. What mechanistic insights govern the reactivity of the sulfonyl chloride group in cross-coupling reactions?

- Mechanistic Analysis :

- Nucleophilic Substitution : The sulfonyl chloride acts as an electrophile, reacting with amines (e.g., anilines) in THF at 0°C to form sulfonamides. Monitor reaction kinetics via in-situ IR .

- Side Reactions : Competing hydrolysis (to sulfonic acids) can occur in aqueous conditions. Use anhydrous solvents and molecular sieves to suppress this .

Q. How can researchers optimize reaction conditions to minimize by-products during cyanation?

- Experimental Design :

DoE Approach : Vary temperature (80–140°C), catalyst (CuCN vs. KCN), and solvent (DMF vs. DMSO) in a factorial design .

By-Product Identification : Use LC-MS to detect intermediates (e.g., nitriles vs. isocyanides) and adjust catalyst loading accordingly .

Kinetic Profiling : Track reaction progress via ¹H NMR to identify optimal quenching times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。